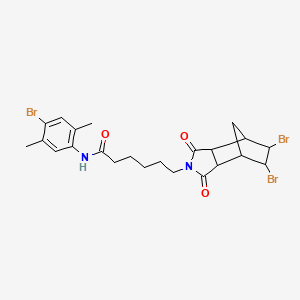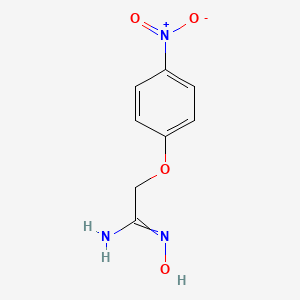![molecular formula C24H28ClN3O4S B12466471 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12466471.png)
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide is a complex organic compound that features a combination of azepane, sulfonyl, chloro, pyrrolidinyl, and benzamide groups
Méthodes De Préparation
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide involves multiple steps, typically starting with the preparation of the core benzamide structure. The synthetic route may include:
Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoic acid with an appropriate amine to form the benzamide.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction.
Sulfonylation: The azepane ring is then introduced via sulfonylation, where the sulfonyl group is attached to the nitrogen atom of the azepane ring.
Final Assembly: The final compound is assembled by coupling the sulfonylated azepane with the pyrrolidinyl-substituted benzamide under suitable conditions.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Chemical Biology: It serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide include:
4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide: Lacks the azepane sulfonyl group.
3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid: Lacks the pyrrolidinyl group.
N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide: Lacks both the chloro and azepane sulfonyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C24H28ClN3O4S |
|---|---|
Poids moléculaire |
490.0 g/mol |
Nom IUPAC |
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C24H28ClN3O4S/c25-20-12-11-18(17-22(20)33(31,32)28-15-5-1-2-6-16-28)23(29)26-21-10-4-3-9-19(21)24(30)27-13-7-8-14-27/h3-4,9-12,17H,1-2,5-8,13-16H2,(H,26,29) |
Clé InChI |
HSPXZMGSQHQYHG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCCC4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate](/img/structure/B12466390.png)

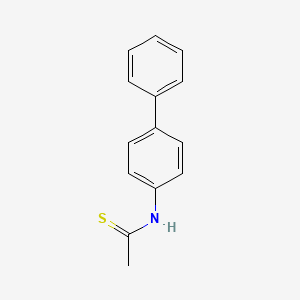
![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B12466412.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12466417.png)

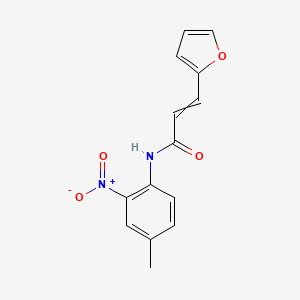
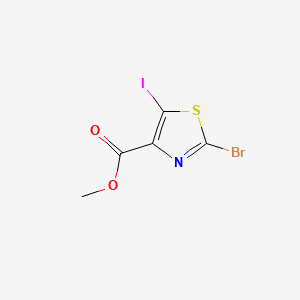
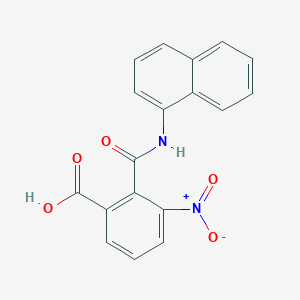
![1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12466445.png)

